Cas no 1805044-00-1 (3-Bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile)

3-Bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile structure
1805044-00-1 structure
商品名:3-Bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile
CAS番号:1805044-00-1
MF:C9H6BrClF2N2
メガワット:295.511147022247
CID:4864323

3-Bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile 化学的及び物理的性質

名前と識別子

    • 3-Bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile
    • インチ: 1S/C9H6BrClF2N2/c10-8-6(9(12)13)3-5(1-2-14)15-7(8)4-11/h3,9H,1,4H2
    • InChIKey: NFSJHDWFQLQKTK-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(CCl)N=C(CC#N)C=C1C(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 256
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 36.7

3-Bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029056305-1g
3-Bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile
1805044-00-1 97%
1g
$1,519.80 2022-04-01

3-Bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile 関連文献

3-Bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrileに関する追加情報

3-Bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile: A Comprehensive Overview

3-Bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile (CAS No. 1805044-00-1) is a complex organic compound with a unique structure that combines multiple functional groups. This compound has garnered significant attention in the fields of medicinal chemistry, materials science, and agricultural chemistry due to its potential applications in drug development and advanced materials. The molecule's structure, which includes a pyridine ring substituted with bromine, a chloromethyl group, a difluoromethyl group, and an acetonitrile group, makes it highly versatile for various chemical reactions and biological interactions.

The pyridine ring serves as the central framework of this compound, providing aromatic stability and a platform for further substitution. The bromine atom at the 3-position introduces electron-withdrawing effects, which can influence the reactivity of the molecule. The chloromethyl group at the 2-position adds a layer of complexity by introducing a chlorine atom, which can participate in nucleophilic substitution reactions. Meanwhile, the difluoromethyl group at the 4-position contributes additional electron-withdrawing effects and enhances the molecule's stability under certain conditions.

One of the most notable features of this compound is its acetonitrile group at the 6-position. Acetonitriles are known for their ability to act as nitrile donors in various chemical reactions, making them valuable in organic synthesis. This group also contributes to the compound's solubility properties, which are critical for its application in drug delivery systems and other biological studies.

Recent studies have explored the potential of 3-Bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile in medicinal chemistry. Researchers have investigated its role as a building block for constructing bioactive molecules with specific pharmacological properties. For instance, its ability to undergo nucleophilic substitution reactions has been leveraged to synthesize derivatives with enhanced bioavailability and selectivity for certain therapeutic targets.

In addition to its medicinal applications, this compound has also been studied for its potential in materials science. Its unique combination of functional groups makes it a promising candidate for use in polymer synthesis and advanced materials development. For example, its ability to form stable covalent bonds under certain conditions has been explored for creating high-performance polymers with tailored mechanical and thermal properties.

The synthesis of 3-Bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile involves a multi-step process that requires precise control over reaction conditions. Key steps include the bromination of pyridine derivatives, followed by selective substitution reactions to introduce the chloromethyl and difluoromethyl groups. The final step involves the introduction of the acetonitrile group through nucleophilic substitution or other suitable methods.

Despite its complexity, this compound has shown remarkable stability under various chemical and physical conditions. Its resistance to degradation under physiological conditions makes it an attractive candidate for drug delivery systems and other biomedical applications. Furthermore, its ability to undergo reversible chemical transformations has opened new avenues for its use in dynamic combinatorial chemistry.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the presence of multiple electron-withdrawing groups significantly alters the electronic distribution on the pyridine ring, enhancing its reactivity towards nucleophiles and electrophiles alike.

In conclusion, 3-Bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile (CAS No. 1805044-00-1) is a multifaceted organic compound with immense potential across various scientific disciplines. Its unique structure, combined with recent research findings, positions it as a valuable tool for advancing drug discovery, materials science, and chemical synthesis.

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